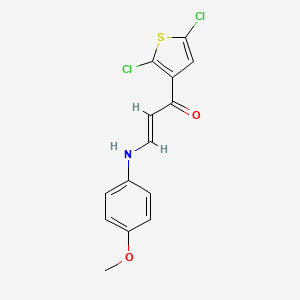
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,5-Dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one represents a compound with potential interest in various fields, including organic chemistry and materials science. Its structure suggests it could exhibit unique electronic and optical properties, useful in developing new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed, related works suggest methodologies like the reaction of chloral with substituted anilines, leading to various products depending on reaction conditions and solvent choices (Issac & Tierney, 1996). These methodologies could potentially be adapted to synthesize the target compound by carefully selecting suitable precursors and reaction conditions.
Applications De Recherche Scientifique
Photochromic Properties
- A group of unsymmetrical isomeric diarylethenes, similar in structure to the compound , demonstrated good photochromic properties both in solution and in PMMA film. The presence of methoxyl substituents, akin to the 4-methoxyanilino group in the target compound, affected their photochromic and fluorescence properties as well as their electrochemical characteristics (Pu, Liu, & Miao, 2009).
Spectral Properties
- Another study synthesized and characterized various substituted 1,3-diphenyl-2-propen-1-ones, including compounds with methoxyphenyl groups, which might share spectral properties with the target compound due to structural similarities (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Charge-Transfer and Electrochemical Properties
- Research involving compounds with methoxyphenyl and thiophene components exhibited interesting intervalence charge-transfer (IVCT) properties and electrochemical behavior, which could be relevant for understanding the properties of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Barlow et al., 2005).
Antimicrobial Activity
- A study involving the synthesis of novel pyrazoline and isoxazoline derivatives, which are structurally related to the target compound, evaluated these compounds for their antimicrobial activity. This suggests that similar compounds, including (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one, may also possess antimicrobial properties (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Photovoltaic and Optical Applications
- Compounds containing thiophene and methoxy groups, similar to the target compound, have been studied for their application in photovoltaic devices. These studies investigate how structural modifications can optimize the morphology and charge transport in these devices, suggesting potential photovoltaic applications for (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Popescu et al., 2006).
Nonlinear Optical Properties
- The presence of methoxy groups and the structural characteristics of similar compounds have been associated with improvements in linear and nonlinear optical properties. These findings suggest that (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one could also exhibit notable optical properties, relevant for electro-optic applications (Yamada, Miki, Aoki, & Otomo, 2013).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-19-10-4-2-9(3-5-10)17-7-6-12(18)11-8-13(15)20-14(11)16/h2-8,17H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOCUOSOYJBNY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)
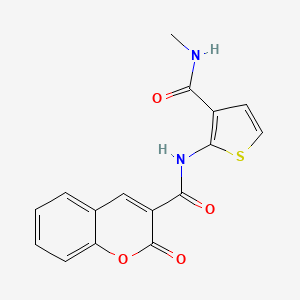
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)
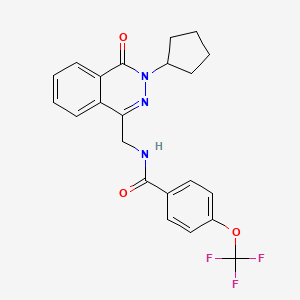
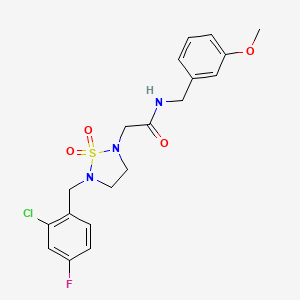
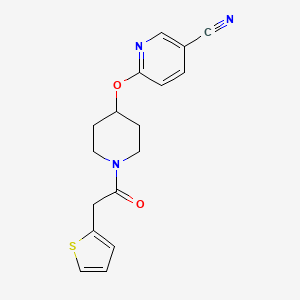
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
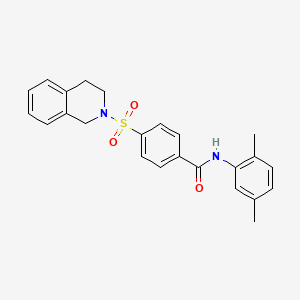
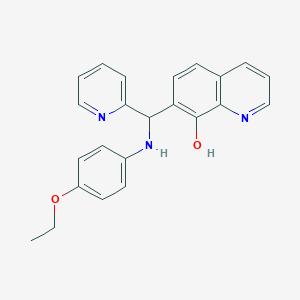
![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)